An In-Depth Technical Guide to 3-Amino-5-methylisonicotinic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 3-Amino-5-methylisonicotinic Acid Derivatives and Analogs for Researchers and Drug Development Professionals
Abstract: 3-Amino-5-methylisonicotinic acid has emerged as a versatile and privileged scaffold in modern medicinal chemistry. Its unique structural arrangement, featuring a pyridine ring substituted with an amino group, a methyl group, and a carboxylic acid, provides an ideal starting point for the development of highly specific and potent therapeutic agents. This guide offers a comprehensive technical overview of the synthesis, derivatization, and application of 3-amino-5-methylisonicotinic acid analogs, with a focus on their role in the discovery of novel kinase inhibitors and G-protein coupled receptor (GPCR) modulators. By providing detailed experimental protocols, mechanistic insights, and structure-activity relationship (SAR) analysis, this document serves as an essential resource for researchers and professionals engaged in drug discovery and development.
Introduction: The Versatile Scaffold of 3-Amino-5-methylisonicotinic Acid
The pyridine ring is a fundamental heterocycle in a vast number of pharmaceuticals and bioactive compounds. Within this class, 3-amino-5-methylisonicotinic acid (3,5-AMIA) stands out due to its trifunctional nature, which allows for precise, multi-vector derivatization. This structural versatility enables the exploration of extensive chemical space, facilitating the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Core Chemical Structure and Physicochemical Properties
3,5-AMIA is a pyridine derivative characterized by an amino group at the 3-position, a carboxylic acid at the 4-position (isonicotinic acid nomenclature), and a methyl group at the 5-position. This arrangement provides three key points for chemical modification, making it a valuable building block in combinatorial chemistry and library synthesis.[1]
| Property | Value | Source |
| Molecular Formula | C7H8N2O2 | [2] |
| Molecular Weight | 152.15 g/mol | [2] |
| CAS Number | 1393558-93-4 | [2][3] |
| Canonical SMILES | CC1=CN=C(C(=C1)N)C(=O)O | |
| Appearance | Off-white to yellow powder |
Overview of Therapeutic Applications
Derivatives of 3,5-AMIA and related aminopyridine scaffolds have demonstrated significant potential across a range of therapeutic areas. Their ability to form key hydrogen bonds and engage in various non-covalent interactions has led to their successful application in the development of:
-
Kinase Inhibitors: The aminopyridine moiety is a well-established hinge-binding motif in many ATP-competitive kinase inhibitors.[4]
-
GPCR Modulators: These scaffolds are instrumental in creating allosteric modulators that can fine-tune receptor activity.[5][6]
-
Anticancer Agents: Numerous compounds incorporating this core have shown potent activity against various cancer cell lines.[7][8][9]
-
Antimicrobial Agents: Novel derivatives have exhibited promising antibacterial and antifungal properties.[10]
Synthesis and Chemical Space of Derivatives and Analogs
The synthetic accessibility of the 3,5-AMIA core and the orthogonality of its functional groups are central to its utility in drug discovery. A robust synthetic strategy allows for the systematic modification of the scaffold to probe structure-activity relationships.
General Synthetic Routes to the 3-Amino-5-methylisonicotinic Acid Core
While multiple synthetic routes exist, a common approach involves the construction of the substituted pyridine ring from acyclic precursors. The choice of starting materials and reaction conditions is critical for achieving good yields and regioselectivity, a common challenge in pyridine synthesis.[11]
}
Figure 1. Generalized synthetic workflow for the construction of the 3,5-AMIA core.
Key Derivatives and Their Synthetic Modifications
The true power of the 3,5-AMIA scaffold lies in its capacity for derivatization. Standard organic chemistry transformations can be applied to its three functional handles to generate vast libraries of analogs.
2.2.1 Amide Bond Formation and N-Substituted Analogs
The carboxylic acid is readily converted into an amide, a cornerstone of medicinal chemistry. This modification is crucial for introducing diversity and modulating properties like solubility, cell permeability, and target engagement.
Experimental Protocol: General Amide Coupling
-
Activation: Dissolve 3-amino-5-methylisonicotinic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF, DCM). Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq). Stir at room temperature for 15-30 minutes to form the activated ester.
-
Coupling: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 2-16 hours, monitoring progress by LC-MS or TLC.
-
Work-up: Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO3), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC to yield the desired amide derivative.
2.2.2 Cross-Coupling Reactions for C-C and C-N Bond Formation
To explore SAR at the pyridine ring itself, a halogenated precursor (e.g., 3-amino-5-bromo-isonicotinic acid) is often used. This allows for the introduction of aryl, heteroaryl, or alkyl groups via palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Buchwald-Hartwig amination. These reactions dramatically expand the accessible chemical space.
}
Figure 2. Multi-vector derivatization strategy for the 3,5-AMIA scaffold.
Applications in Drug Discovery and Development
The 3,5-AMIA scaffold and its close analogs are prevalent in modern drug discovery pipelines, particularly in oncology and neurology.
Case Study: PIM Kinase Inhibitors
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases implicated in cell survival and proliferation, making them attractive targets in oncology.[12] Several potent PIM inhibitors utilize an aminopyridine core to anchor within the ATP-binding site.
Mechanism of Action: The amino group of the pyridine ring typically forms one or two critical hydrogen bonds with the "hinge" region of the kinase domain. The rest of the molecule extends into the ATP-binding pocket, with the substituents at the C4 (carboxamide) and C5 (methyl) positions influencing potency and selectivity against other kinases.[13] For example, the clinical candidate PIM447, which evolved from an aminopyridine-based scaffold, demonstrates the power of this approach in achieving high potency and metabolic stability.[12]
}
Figure 3. Simplified pathway showing PIM kinase inhibition by a 3,5-AMIA derivative.
Case Study: GPCR Allosteric Modulators
G-protein coupled receptors are the largest family of membrane proteins and are targeted by a significant portion of approved drugs.[14] Allosteric modulators, which bind to a site distinct from the endogenous ligand (orthosteric site), offer the potential for greater selectivity and a more nuanced pharmacological response.[15][16]
Derivatives of 3,5-AMIA can be designed to target allosteric sites on GPCRs.[6] The scaffold can serve as a rigid core to position functional groups that interact with specific residues in the transmembrane domains or extracellular loops of the receptor. This can lead to either positive allosteric modulators (PAMs), which enhance the effect of the endogenous agonist, or negative allosteric modulators (NAMs), which reduce it.[6]
Pharmacophore Modeling: The development of GPCR modulators often begins with in silico screening and pharmacophore modeling. The 3,5-AMIA core can be used as a central element in these models, with vectors for hydrogen bond donors (amino group), hydrogen bond acceptors (carbonyl of the acid), and hydrophobic features (methyl group) defined to guide the design of new analogs.
Analytical Characterization and Quality Control
Rigorous analytical characterization is essential to confirm the structure and purity of all synthesized compounds.
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to confirm the chemical structure, connectivity, and stereochemistry of the synthesized derivatives.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to verify the elemental composition and exact mass of the target molecule.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compounds. A purity level of >95% is typically required for compounds intended for biological screening.[3]
Conclusion: The Enduring Potential of a Privileged Scaffold
3-Amino-5-methylisonicotinic acid and its related analogs represent a privileged scaffold in drug discovery. Its synthetic tractability, coupled with its proven ability to interact with key biological targets like kinases and GPCRs, ensures its continued relevance. The strategic exploration of its chemical space through systematic derivatization allows for the generation of potent and selective modulators of cellular function. As our understanding of disease biology deepens, scaffolds like 3,5-AMIA will remain indispensable tools for developing the next generation of targeted therapeutics.
References
-
Burger, M. T., et al. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of Medicinal Chemistry, 58(21), 8373–8386. [Link]
-
Abdel-Wahab, B. F., et al. (2021). 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation. Molecules, 26(11), 3325. [Link]
-
Wootten, D., et al. (2016). Novel Allosteric Modulators of G Protein-coupled Receptors. Journal of Biological Chemistry, 291(37), 19187-19195. [Link]
-
El-Faham, A., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Crystals, 11(5), 569. [Link]
-
Kumar, P. S., et al. (2022). Synthesis, Structure Characterization, and Biological Evaluation of 3-Amino-5-(5-Oxo-5H-Benzo[a]Phenothiazin-6-Ylamino) Benzoic Acid Derivatives via Molecular Docking, Cytotoxicity, and Antioxidant Studies. ACS Omega, 7(1), 1339-1351. [Link]
-
Alanazi, M. M., et al. (2021). Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1435-1449. [Link]
-
Chem-Impex. (n.d.). 3-Amino-5-methylpyridine. Retrieved February 14, 2026, from [Link]
-
Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297–315. [Link]
-
Hauser, A. S., et al. (2017). Trends in G protein-coupled receptor drug discovery: from value-based screens to physiological relevance. Nature Reviews Drug Discovery, 16(12), 829-842. [Link]
-
Zhang, Y., et al. (2017). Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents. Oncotarget, 8(15), 25776-25804. [Link]
-
Cong, Z., et al. (2023). Allosteric modulation of G protein-coupled receptor signaling. Frontiers in Pharmacology, 14, 1114068. [Link]
-
Vuckovic, Z., et al. (2024). Positive allosteric modulation of a GPCR ternary complex. bioRxiv. [Link]
-
Soubhye, J., et al. (2021). Allosteric Modulation of GPCRs of Class A by Cholesterol. International Journal of Molecular Sciences, 22(4), 1953. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3-AMINO-5-METHYLISONICOTINIC ACID | CymitQuimica [cymitquimica.com]
- 3. 1393558-93-4|3-Amino-5-methylisonicotinic acid|BLD Pharm [bldpharm.com]
- 4. Recent development of ATP-competitive small molecule phosphatidylinostitol-3-kinase inhibitors as anticancer agents | Oncotarget [oncotarget.com]
- 5. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Allosteric modulation of G protein-coupled receptor signaling [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Amino-5-(indol-3-yl)methylene-4-oxo-2-thioxothiazolidine Derivatives as Antimicrobial Agents: Synthesis, Computational and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]
- 12. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. symansis.com [symansis.com]
- 14. frontiersin.org [frontiersin.org]
- 15. Positive allosteric modulation of a GPCR ternary complex | bioRxiv [biorxiv.org]
- 16. mdpi.com [mdpi.com]
